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For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium

Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits

activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was

proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise

stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure,

stereochemistry, physicochemical properties, and mechanism of action of Carbomycin,

intended for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Stereochemistry
Carbomycin possesses a complex molecular architecture, characterized by a 16-membered

lactone ring, an α,β-unsaturated ketone, and an epoxide. Attached to the aglycone are two

deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4''-position of the

mycarose sugar is a distinctive feature of Carbomycin A.

The absolute configuration of Carbomycin has been determined through extensive chemical

degradation and spectroscopic studies. The IUPAC name for Carbomycin A is

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-

methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-
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yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-

methylbutanoate.[2]

Carbomycin A

16-Membered Lactone Ring

Disaccharide Moiety

D-Mycaminose

L-Mycarose

Isovaleryl Group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Carbomycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Structural components of Carbomycin A.

Physicochemical Properties
A summary of the key physicochemical properties of Carbomycin A is presented in the table

below for easy reference and comparison.

Property Value Reference

Molecular Formula C₄₂H₆₇NO₁₆ [2]

Molecular Weight 841.98 g/mol

Melting Point 214 °C

pKb 7.2

Specific Optical Rotation [α]D²⁵ -58.6° (in chloroform)

Solubility (mg/mL at ~28°C)

   Water 0.295

   Methanol >20

   Ethanol >20

UV max (in absolute ethanol) 238 nm, 327 nm

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of Carbomycin. While

a complete, publicly available set of assigned ¹H and ¹³C NMR data is not readily available, this

section outlines the general expectations for such data based on the known structure and data

from related macrolides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of Carbomycin is expected to be complex, with

numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the
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macrolide ring and sugar moieties. Key signals would include the olefinic protons of the α,β-

unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of

the mycaminose sugar.

¹³C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic

peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic

carbons, the epoxide carbons, and the carbons of the two sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular

formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the

protonated molecule [M+H]⁺ at m/z 842.4533. Fragmentation patterns would involve the

cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as

fragmentation of the macrolide ring.

Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of

Carbomycin, based on standard practices for macrolide antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of purified Carbomycin is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as

an internal standard for chemical shift referencing.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a

spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-

3 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral

width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans are

required to achieve an adequate signal-to-noise ratio.
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2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C spectra, various

2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify

proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate

protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond

Correlation) to identify long-range proton-carbon couplings.

2. High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of Carbomycin (e.g., 1 µg/mL) is prepared in a

suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid to promote protonation.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass

analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through

a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion

mode to detect the [M+H]⁺ ion. The instrument is calibrated to ensure high mass accuracy.

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and

subjected to collision-induced dissociation (CID) to generate fragment ions. The

fragmentation pattern provides insights into the structure of the molecule.

3. X-ray Crystallography

Crystallization: Single crystals of Carbomycin suitable for X-ray diffraction are grown. This is

typically achieved by dissolving the compound in a suitable solvent and allowing the solvent

to slowly evaporate, or by using vapor diffusion techniques with a binary solvent system.

Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic

X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods. The initial structural model is refined against the experimental data to

obtain the final, high-resolution crystal structure.
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Mechanism of Action: Inhibition of Protein
Synthesis
Carbomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible

bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the

peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key

component of the Carbomycin binding site.

The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from

the ribosome during the translocation step. The disaccharide moiety of Carbomycin extends

into the PTC, sterically hindering the growing polypeptide chain and promoting its premature

release. This leads to a depletion of functional ribosomes and ultimately, the cessation of

protein synthesis and bacterial growth.

Bacterial Ribosome (50S Subunit)

Peptidyl Transferase Center (PTC)

Nascent Peptide Exit Tunnel

Growing Polypeptide Chain Premature Dissociation

Carbomycin

 Binds to

 Blocks

Peptidyl-tRNA

Inhibition of Protein Synthesis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Mechanism of Carbomycin-induced inhibition of protein synthesis.

Conclusion
Carbomycin remains a molecule of significant interest due to its complex chemical structure

and its specific mechanism of action against bacterial protein synthesis. This technical guide

provides a foundational understanding of its key chemical and biological properties. Further

research, particularly in obtaining and fully assigning its NMR spectra, would provide even

greater insight for medicinal chemists and drug development professionals seeking to design

novel macrolide antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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